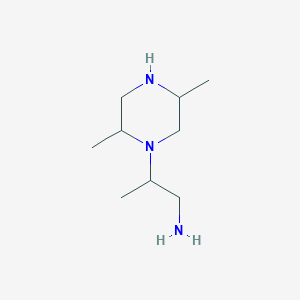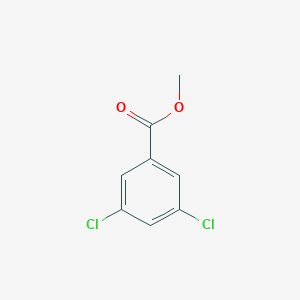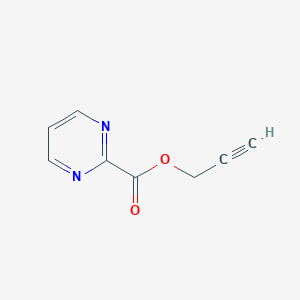
6-Chrysenamin
Übersicht
Beschreibung
. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
6-Aminochrysen hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese anderer komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine Wechselwirkungen mit biologischen Makromolekülen.
Industrie: Aufgrund seiner aromatischen Struktur wird es bei der Entwicklung von Farbstoffen und Pigmenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Aminochrysen beinhaltet seine Wechselwirkung mit Zellbestandteilen. Es kann die Hydroxylierung von Anilin und die Demethylierung von p-Nitroanisol und Aminopyrin durch Lebermikrosomen hemmen . Diese Hemmung beeinflusst verschiedene Stoffwechselwege, was zu seinen potenziellen Antikrebswirkungen führt. Die Wechselwirkung der Verbindung mit DNA und Proteinen ist ebenfalls Gegenstand aktueller Forschung.
Ähnliche Verbindungen:
6-Nitrochrysen: Ein Vorläufer bei der Synthese von 6-Aminochrysen, bekannt für seine starke karzinogene Aktivität.
1,6-Dinitropyren: Ein weiterer Nitro-polyzyklischer aromatischer Kohlenwasserstoff mit starken hepatokarzinogenen Eigenschaften.
Einzigartigkeit: 6-Aminochrysen ist aufgrund seiner spezifischen Positionierung der Aminogruppe an der Chrysenstruktur einzigartig, was eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Sein Potenzial als Antikrebsmittel und seine Anwendungen in verschiedenen Bereichen machen es zu einer Verbindung von großem Interesse.
Wirkmechanismus
Target of Action
6-Chrysenamine, also known as 6-Aminochrysene, is primarily known for its inhibitory effect on the growth of several solid experimental tumors
Mode of Action
It is known to inhibit tumor growth, suggesting that it may interact with cellular targets involved in cell proliferation and survival
Biochemical Pathways
6-Chrysenamine is known to inhibit the metabolism of benzo(a)pyrene (BP), a potent carcinogen . This suggests that 6-Chrysenamine may interfere with the aryl hydrocarbon hydroxylase (AHH) pathway, which is involved in the metabolism of BP.
Result of Action
6-Chrysenamine has been shown to inhibit the growth of several solid experimental tumors . In mice, neonatal administration of 6-Chrysenamine has been reported to induce the formation of hepatomas and pulmonary adenocarcinomas . In addition, 6-Chrysenamine has been shown to inhibit tumor growth in an EO771 murine mammary carcinoma model .
Action Environment
The action of 6-Chrysenamine can be influenced by various environmental factors. For instance, the presence of Aroclor 1254, a known inducer of AHH, has been shown to decrease the cytosolic activation of 6-Chrysenamine . This suggests that environmental factors that modulate AHH activity could potentially influence the action, efficacy, and stability of 6-Chrysenamine.
Biochemische Analyse
Biochemical Properties
It has been shown to inhibit the hydroxylation of aniline, O-demethylation of p-nitroanisole, and N-demethylation of aminopyrine by rat liver microsomes . This suggests that 6-Chrysenamine may interact with various enzymes and proteins involved in these biochemical reactions.
Cellular Effects
It has been shown to produce tumors in mice , suggesting that it may have significant effects on cell function and cellular processes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It has been shown to produce tumors in mice , suggesting that it may have dose-dependent effects
Metabolic Pathways
It is known to inhibit certain metabolic reactions in rat liver microsomes , suggesting that it may interact with enzymes or cofactors involved in these pathways
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 6-Aminochrysen kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Nitrierung von Chrysen zur Bildung von 6-Nitrochrysen, gefolgt von einer Reduktion zu 6-Aminochrysen . Die Nitrierungsreaktion verwendet typischerweise konzentrierte Salpetersäure und Schwefelsäure als Reagenzien, während der Reduktionsschritt unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden kann.
Industrielle Herstellungsverfahren: Die industrielle Produktion von 6-Aminochrysen folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Nitrierungs- und Reduktionsschritte werden für die industrielle Effizienz optimiert, wobei häufig Durchflussreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Aminochrysen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu entsprechenden Chinonen oxidiert werden.
Reduktion: Eine weitere Reduktion kann zu verschiedenen Amin-Derivaten führen.
Substitution: Es kann aufgrund des Vorhandenseins der Aminogruppe an elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufig wird Wasserstoffgas mit Palladium auf Kohlenstoff verwendet.
Substitution: Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators werden für Halogenierungsreaktionen verwendet.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Verschiedene Amin-Derivate.
Substitution: Halogenierte Aminochrysene.
Vergleich Mit ähnlichen Verbindungen
6-Nitrochrysene: A precursor in the synthesis of 6-aminochrysene, known for its potent carcinogenic activity.
1,6-Dinitropyrene: Another nitro polycyclic aromatic hydrocarbon with strong hepatocarcinogenic properties.
Uniqueness: 6-Aminochrysene is unique due to its specific amino group placement on the chrysene structure, which imparts distinct chemical reactivity and biological activity. Its potential as an anticancer agent and its applications in various fields make it a compound of significant interest.
Eigenschaften
IUPAC Name |
chrysen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVUHCNVDWYUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181017 | |
| Record name | 6-Chrysenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2642-98-0 | |
| Record name | 6-Aminochrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chrysenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chrysenamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chrysenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysen-6-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHRYSENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56L81BL2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)




